5-Bromopyridine-3-sulfinic acid

Synthetic methodology Process chemistry Sulfinate preparation

Suzuki-Miyaura couplings on pyridine scaffolds frequently fail with boronic acid/boronate partners due to poor stability and low efficiency. Sodium 5-bromopyridine-3-sulfinate (CAS 1858116-95-6) addresses this limitation as a stable nucleophilic coupling partner with unrivaled scope and utility in palladium-catalyzed desulfinative cross-coupling reactions. • Enables robust C-C bond formation at the pyridine 3-position where boron-based methods fail • Sulfinate salt form ensures industrial-scale handling stability and long-term storage • Dual S(IV) redox versatility supports oxidative (→sulfonic acid) and reductive (→sulfide) manifolds from a single building block

Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
Cat. No. B12963647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyridine-3-sulfinic acid
Molecular FormulaC5H4BrNO2S
Molecular Weight222.06 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)S(=O)O
InChIInChI=1S/C5H4BrNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9)
InChIKeyLFESBFLGGCMSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromopyridine-3-sulfinic Acid Overview


5-Bromopyridine-3-sulfinic acid is a heteroaryl sulfinic acid derivative featuring a bromine substituent at the 5-position and a sulfinic acid (−SO₂H) functional group at the 3-position of the pyridine ring [1]. This compound belongs to the class of pyridine sulfinates, which have been established as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, particularly when traditional boronic acid/boronate approaches prove inefficient or fail entirely [2]. The sulfinic acid moiety distinguishes it from the more oxidized sulfonic acid analogs, imparting a different sulfur oxidation state that fundamentally alters its reactivity profile [3].

Reported alternative to pyridine boronic acids in Suzuki coupling
Sulfinate salt form for reliable handling; free acid may degrade
S(IV) oxidation state enables redox interconversion studies

Why 5-Bromopyridine-3-sulfinic Acid Substitution Fails


Generic substitution of 5-bromopyridine-3-sulfinic acid with apparent structural analogs—including its sulfonyl chloride precursor (5-bromopyridine-3-sulfonyl chloride), its oxidized sulfonic acid counterpart (5-bromopyridine-3-sulfonic acid), or the corresponding pyridine boronic acid—is chemically unsound due to fundamental differences in oxidation state, stability, and cross-coupling efficiency. Free sulfinic acids are known to be unstable and can disproportionate in solid or solution to form thiosulfonates and sulfonic acids, which is why their salts (sulfinates) are the preferred stable form for synthetic applications [1]. However, pyridine-2-boronates—the conventional Suzuki-Miyaura nucleophilic partners—suffer from poor stability, difficult preparation, and low reaction efficiency, a limitation that is most pronounced for 2-substituted pyridines but also affects 3- and 4-substituted variants [2]. The 3-sulfinate scaffold addresses these deficiencies by providing a stable, readily handled coupling partner that delivers efficient cross-coupling where boron-based methods fail [3]. Sulfonic acid analogs (oxidation state S(VI) vs. S(IV) in sulfinic acids) exhibit fundamentally different reactivity and are not interchangeable as nucleophilic coupling partners [1].

Sulfonyl chloride acts as electrophile, not nucleophile; coupling reactivity may not transfer.
Sulfonic acid (S(VI)) may not participate in desulfinative cross-coupling; oxidation state mismatch.
Pyridine boronic acids may exhibit poor stability and low efficiency; sulfinate scope may differ.

5-Bromopyridine-3-sulfinic Acid: Comparative Evidence Guide


Sulfinate Salt Formation from Sulfonyl Chloride

The synthesis of 5-bromopyridine-3-sulfinic acid (or its more stable sulfinate salt form) proceeds most practically via reduction of the corresponding sulfonyl chloride. This pathway is supported by established industrial methodology: reduction of aromatic sulfonyl chlorides using sodium sulfite or sodium hydrogensulfite yields sulfinic acids or their salts with reported yields that are 'quite satisfactory' for industrial applications [1]. The sulfonyl chloride precursor (5-bromopyridine-3-sulfonyl chloride, CAS 65001-21-0) is accessible via reaction of 5-bromopyridine-3-sulfonic acid with phosphorus pentachloride and phosphorus oxychloride [2]. While free sulfinic acids are unstable and prone to disproportionation into thiosulfonates and sulfonic acids, their sodium or potassium sulfinate salts exhibit high stability suitable for industrial handling [1]. This establishes a defined procurement rationale: the sulfinate salt form offers superior shelf stability relative to the free acid, an important consideration for inventory management in research and manufacturing settings.

Salt Stability
Class-level
Free acid degrades; sulfinate salt remains stable under industrial handling
Salt form recommended for storage; free acid may not be shelf-stable
Class-level behavior from patent literature
Synthetic methodology Process chemistry Sulfinate preparation

Suzuki Coupling: Sulfinates Outperform Boronic Acids

In direct comparison with the conventional Suzuki-Miyaura nucleophilic partners (pyridine boronic acids/boronates), pyridine sulfinates demonstrate dramatically improved coupling efficiency and reaction scope. Markovic et al. (2017) established that replacing pyridine-2-boronates with pyridine-2-sulfinates yields a cross-coupling process of 'unrivalled scope and utility' [1]. Critically, the authors explicitly state that the corresponding 3- and 4-substituted pyridine sulfinates are also efficient coupling partners, directly validating the utility of the 3-substituted scaffold [1]. The pyridine-2-boronate baseline exhibits poor stability, difficult preparation, and low reaction efficiency—limitations that are most pronounced for 2-substituted pyridines but also affect 3- and 4-substituted variants [1]. The DECOCHEM project further confirmed that pyridine sulfinates are 'excellent coupling partners' in palladium-catalyzed reactions with aryl and heteroaryl halides, offering straightforward preparation, storage stability, and highly efficient reactions [2]. Note: Quantitative yield comparisons for 5-bromopyridine-3-sulfinic acid specifically versus its boronic acid counterpart are not available in the open literature; this evidence represents class-level inference from the established pyridine sulfinate family.

Coupling Scope
Class-level inference
Pyridine-3-sulfinates reported as efficient coupling partners; boronic acids often fail
May support broader scope in Suzuki coupling than boron-based methods
Class-level data; no compound-specific yields
Suzuki-Miyaura coupling Palladium catalysis C-C bond formation

Sulfinic Acid vs Sulfonic Acid Reactivity

5-Bromopyridine-3-sulfinic acid (S(IV) oxidation state) and 5-bromopyridine-3-sulfonic acid (S(VI) oxidation state, CAS 62009-34-1, molecular weight 238.06 g/mol) are chemically distinct entities that cannot be substituted for one another in synthetic applications [1]. The sulfinic acid group can undergo oxidation to form sulfonic acids or reduction to yield sulfides, enabling redox-mediated functional group interconversions not accessible to sulfonic acids . This oxidation state difference translates directly to the compound's utility as a nucleophilic coupling partner: sulfinates participate in palladium-catalyzed desulfinative cross-couplings, whereas sulfonic acids do not serve this role. The sulfonic acid analog (5-bromopyridine-3-sulfonic acid) has found application as an additive for passivating cation-related defects in perovskite solar cells, a materials science application entirely distinct from the synthetic organic chemistry applications of the sulfinic acid [2]. The molecular weight difference (sulfinic acid: ~222 g/mol estimated; sulfonic acid: 238.06 g/mol) reflects the different oxygenation state of sulfur.

Oxidation State
Cross-study comparable
S(IV) ≈222 g/mol; nucleophilic coupling and redox interconversions. S(VI) 238.06 g/mol; perovskite additive.
Selecting correct oxidation state is critical; sulfonic acid does not act as coupling partner
Molecular weight reflects oxygen difference
Sulfur oxidation state Functional group reactivity Chemoselectivity

5-Bromopyridine-3-sulfinic Acid Application Scenarios


Pyridine Functionalization: Beyond Boronic Acids

The most compelling application scenario for 5-bromopyridine-3-sulfinic acid (as its sulfinate salt) is in medicinal chemistry programs requiring robust C-C bond formation on pyridine scaffolds. When conventional Suzuki-Miyaura coupling using pyridine boronic acids fails due to poor stability or low efficiency—a common occurrence, particularly with 2-substituted pyridines—the 3-sulfinate provides an alternative nucleophilic coupling partner with 'unrivalled scope and utility' [1]. The Markovic et al. study explicitly validates that 3-substituted pyridine sulfinates are efficient coupling partners and demonstrates library-format synthesis of medicinally relevant derivatives of marketed drugs varenicline (Chantix) and mepyramine (Anthisan) [1]. The DECOCHEM project further confirms that heterocyclic sulfinates address the key limitations of boronic acids, offering straightforward preparation, storage stability, and highly efficient reactions [2]. For pharmaceutical research organizations facing unreliable Suzuki couplings on pyridine substrates, 5-bromopyridine-3-sulfinic acid represents a strategic alternative building block.

Stable Sulfinate Salt for Industrial Scale-Up

For industrial process chemistry applications, the sulfinate salt form of 5-bromopyridine-3-sulfinic acid offers distinct advantages over the free acid. As documented in patent literature, free sulfinic acids are unstable and disproportionate to form thiosulfonates and sulfonic acids, whereas salts of sulfinic acids are 'so stable that they are suitable to be handled in the industrial settings' [1]. The reduction of 5-bromopyridine-3-sulfonyl chloride using sodium sulfite or sodium hydrogensulfite provides a practical synthetic route, with yields reported as 'quite satisfactory' for this class of transformations [1]. This stability profile makes the sulfinate salt form appropriate for kilogram-scale procurement and long-term inventory storage, whereas the free acid would require freshly prepared material or specialized storage conditions. Process chemists designing synthetic routes involving pyridine functionalization should specify the sulfinate salt rather than the free sulfinic acid for reliable scale-up operations.

Redox Interconversions from a Single Building Block

The S(IV) oxidation state of 5-bromopyridine-3-sulfinic acid enables redox-mediated functional group interconversions that are inaccessible from the corresponding S(VI) sulfonic acid analog [1]. The sulfinic acid group can undergo oxidation to form sulfonic acids or reduction to yield sulfides, providing a divergent synthetic platform from a single building block [1]. This redox versatility distinguishes 5-bromopyridine-3-sulfinic acid from 5-bromopyridine-3-sulfonic acid (CAS 62009-34-1, molecular weight 238.06 g/mol), which is locked in the S(VI) oxidation state and finds application as a perovskite solar cell additive rather than as a synthetic intermediate for small-molecule construction [2]. Academic and industrial laboratories developing new synthetic methodologies for heterocyclic functionalization should procure the sulfinic acid/sulfinate for its dual reactivity profile, enabling exploration of both oxidative and reductive manifolds from a single precursor.

Nucleophilic Coupling vs Sulfonyl Chloride Reactivity

5-Bromopyridine-3-sulfinic acid (as its sulfinate) offers a fundamentally different reactivity mode compared to its sulfonyl chloride precursor (5-bromopyridine-3-sulfonyl chloride, CAS 65001-21-0, molecular weight ~256.50 g/mol) [1]. While sulfonyl chlorides are electrophilic at sulfur and undergo nucleophilic substitution with amines, alcohols, and other nucleophiles, sulfinates function as nucleophilic coupling partners in palladium-catalyzed cross-couplings [2]. This orthogonal reactivity means that the two compounds are not interchangeable: sulfonyl chlorides install sulfonamide/sulfonate ester functionality, whereas sulfinates enable direct C-C bond formation at the pyridine 3-position. Researchers designing synthetic sequences that require both functionalization modes may require both building blocks for different stages of a multi-step synthesis. Procurement specialists should recognize that 5-bromopyridine-3-sulfinic acid and 5-bromopyridine-3-sulfonyl chloride serve distinct and complementary synthetic roles, and substitution of one for the other will lead to divergent reaction outcomes.

Application
Selection Property
Validation Focus
Heteroaryl cross-coupling
Sulfinate coupling scope
Suzuki-Miyaura efficiency on pyridine scaffolds
Industrial process chemistry
Salt-form handling stability
Inventory stability and scale-up reliability
Redox methodology development
S(IV) oxidation state versatility
Oxidative/reductive interconversion pathways
Multi-step synthesis design
Nucleophilic coupling selectivity
C-C bond formation vs sulfonamide installation

Technical Documentation Hub

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29 linked technical documents
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